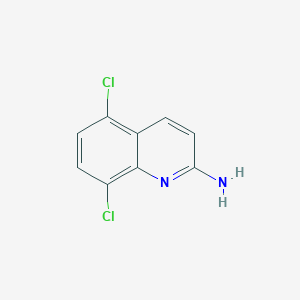
5,8-Dicloroquinolin-2-amina
Descripción general
Descripción
5,8-Dichloroquinolin-2-amine is a chemical compound with the molecular formula C9H6Cl2N2 and a molecular weight of 213.06 g/mol . It is usually available in powder form .
Molecular Structure Analysis
The molecular structure of 5,8-Dichloroquinolin-2-amine consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C9H6Cl2N2/c10-6-3-1-5-2-4-7(12)13-9(5)8(6)11/h1-4H,(H2,12,13) .
Aplicaciones Científicas De Investigación
Investigación Anticancerígena
Los derivados de quinolina, incluyendo “5,8-Dicloroquinolin-2-amina”, han mostrado resultados prometedores en la investigación anticancerígena . El andamiaje de 5,8-quinolinediona, que es parte de la estructura de este compuesto, es responsable de su efecto biológico .
Aplicaciones Antibacterianas
El andamiaje de 5,8-quinolinediona también exhibe actividades antibacterianas . Esto hace que “this compound” sea un candidato potencial para el desarrollo de nuevos medicamentos antibacterianos.
Investigación Antifúngica
Además de sus propiedades antibacterianas, se ha encontrado que el andamiaje de 5,8-quinolinediona tiene actividades antifúngicas . Esto sugiere que “this compound” podría usarse en el desarrollo de medicamentos antifúngicos.
Investigación Antimalárica
Se ha encontrado que el andamiaje de 5,8-quinolinediona exhibe actividades antimaláricas . Esto hace que “this compound” sea un candidato potencial para el desarrollo de nuevos medicamentos antimaláricos.
Descubrimiento de Fármacos
La quinolina se ha convertido en un compuesto heterocíclico esencial debido a sus versátiles aplicaciones en los campos de la química orgánica industrial y sintética . Es un andamiaje vital para las pistas en el descubrimiento de fármacos , lo que sugiere que “this compound” podría desempeñar un papel importante en el campo de la química medicinal.
Química Orgánica Sintética
La quinolina y sus derivados, incluyendo “this compound”, tienen aplicaciones versátiles en la química orgánica sintética . Pueden usarse como bloques de construcción en la síntesis de compuestos orgánicos complejos.
Safety and Hazards
The safety information for 5,8-Dichloroquinolin-2-amine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
The primary targets of 5,8-Dichloroquinolin-2-amine are proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
5,8-Dichloroquinolin-2-amine interacts with its targets by binding to the proteins in the PI3K/AKT/mTOR pathway . The binding energy of 5,8-Dichloroquinolin-2-amine with these proteins is relatively low, which suggests a strong interaction .
Biochemical Pathways
The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by 5,8-Dichloroquinolin-2-amine . This pathway is involved in cell survival, growth, and proliferation. When 5,8-Dichloroquinolin-2-amine binds to the proteins in this pathway, it can potentially inhibit these processes, leading to the suppression of cancer cell growth .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5,8-Dichloroquinolin-2-amine are predicted to be satisfactory . These properties impact the bioavailability of the compound, which is crucial for its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of 5,8-Dichloroquinolin-2-amine’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . Specifically, one of the compounds similar to 5,8-Dichloroquinolin-2-amine, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, has been found to be active with an inhibition concentration value of IC50 29.4 μM against a non-small cell lung cancer cell line, A549 .
Propiedades
IUPAC Name |
5,8-dichloroquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-2-3-7(11)9-5(6)1-4-8(12)13-9/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUJYLDKMMCLPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



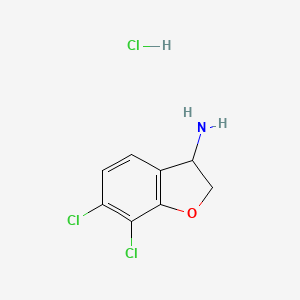
![4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B1454466.png)
![2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1454468.png)
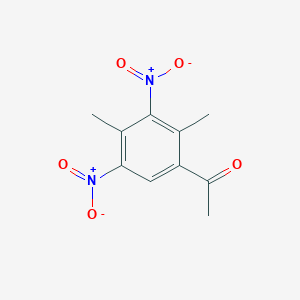
![2-Methyl-4-[(propan-2-yl)amino]benzamide](/img/structure/B1454472.png)

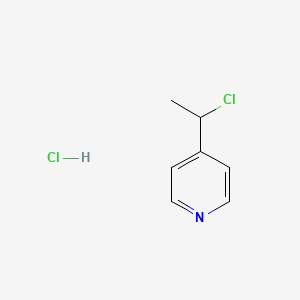

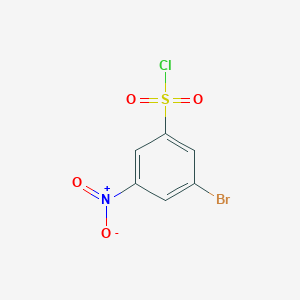

![3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine](/img/structure/B1454480.png)
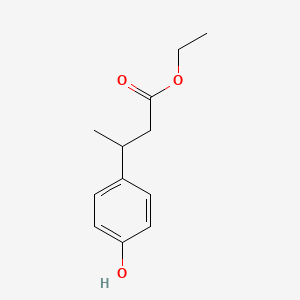
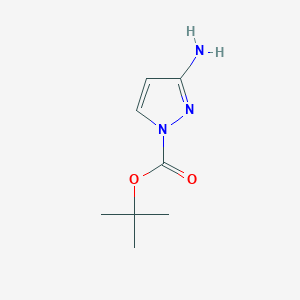
![6-chloro-N-[(3-methoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B1454486.png)